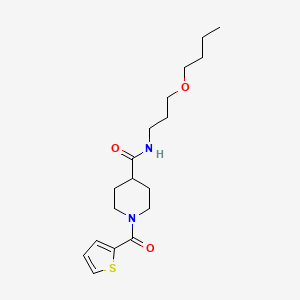

N-(3-butoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Übersicht

Beschreibung

N-(3-butoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is a compound of interest in chemical research due to its unique structure. Compounds with similar structural features have been explored for various biochemical activities and synthetic applications. The compound consists of a piperidine ring, a common feature in many pharmacologically active molecules, attached to a thiophene moiety via a carbonyl group, and an alkyl chain with an ether linkage.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from readily available substrates. For example, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters demonstrated the use of dimethylformamide/phosphoroxide chloride for amide bond formation, suggesting similar methodologies could be adapted for synthesizing N-(3-butoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide (Wagner et al., 1993).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, is crucial for understanding the conformation and electronic structure of such compounds. Studies on similar compounds, like 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, have utilized these techniques to determine the optimal molecular structure and predict physical and chemical properties (Ban et al., 2023).

Chemical Reactions and Properties

Compounds with piperidine and thiophene structures can participate in various chemical reactions, including nucleophilic substitutions and conjugate additions, depending on the functional groups present. For instance, the hydrosilylation of N-aryl imines, catalyzed by piperazine-2-carboxylic acid derived N-formamides, illustrates the reactivity of piperidine derivatives in forming C-N bonds (Wang et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Drug Discovery N-(3-butoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, as a compound, is part of broader research into heterocyclic carboxamides and their potential as therapeutic agents. Studies have explored its analogs within the context of developing antipsychotic medications, with a focus on binding affinity to dopamine and serotonin receptors and evaluating in vivo activities related to antipsychotic effects. This research underlines the compound's relevance in medicinal chemistry, especially in synthesizing and assessing heterocyclic carboxamides as potential antipsychotic agents without significant extrapyramidal side effects, characteristic of many current treatments (Norman et al., 1996).

Pharmacological Property Modulation Further studies have looked into modifying pharmacologically relevant properties of related compounds, such as N-alkyl-piperidine-2-carboxamides, through selective fluorination. This approach aims to adjust basicity and lipophilicity, which are crucial for the pharmacokinetic profiles of potential drugs. The research emphasizes the compound's utility in fine-tuning pharmacological attributes, enhancing the therapeutic index of new chemical entities (Vorberg et al., 2016).

Chemical Synthesis Techniques The compound and its derivatives also serve as a basis for exploring synthetic chemistry techniques, such as asymmetric synthesis and nucleophilic addition reactions. These methodologies are crucial for developing novel ligands for various receptors, demonstrating the compound's role in advancing synthetic organic chemistry and contributing to the discovery of new therapeutic agents (Jiang et al., 2005).

Eigenschaften

IUPAC Name |

N-(3-butoxypropyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-2-3-12-23-13-5-9-19-17(21)15-7-10-20(11-8-15)18(22)16-6-4-14-24-16/h4,6,14-15H,2-3,5,7-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRZFHXDVSCIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)

![3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)

![ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)

![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)

![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)

![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)

![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622062.png)

![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)

![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)

![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)

![1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)

![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)